molecular formula C12H11NO2 B3046528 5-Hydroxy-2-(4-methoxyphenyl)pyridine CAS No. 1255636-82-8

5-Hydroxy-2-(4-methoxyphenyl)pyridine

Cat. No.: B3046528
CAS No.: 1255636-82-8
M. Wt: 201.22
InChI Key: HWNKZDKLWHHEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2-(4-methoxyphenyl)pyridine: is an organic compound with the molecular formula C12H11NO2 It is a derivative of pyridine, a basic heterocyclic organic compound The structure of this compound includes a pyridine ring substituted with a hydroxy group at the 5-position and a methoxyphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Hydroxy-2-(4-methoxyphenyl)pyridine can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid with a halogenated pyridine derivative. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in 5-Hydroxy-2-(4-methoxyphenyl)pyridine can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler pyridine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of 5-oxo-2-(4-methoxyphenyl)pyridine.

    Reduction: Formation of 2-(4-methoxyphenyl)pyridine.

    Substitution: Formation of 5-substituted-2-(4-methoxyphenyl)pyridine derivatives.

Scientific Research Applications

Chemistry:

In chemistry, 5-Hydroxy-2-(4-methoxyphenyl)pyridine is used as a building block for the synthesis of more complex molecules. It can be used in the development of ligands for catalysis and in the synthesis of heterocyclic compounds.

Biology:

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.

Medicine:

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They may have applications in the treatment of diseases such as cancer and neurological disorders due to their ability to modulate biological pathways.

Industry:

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(4-methoxyphenyl)pyridine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2-(4-Methoxyphenyl)pyridine: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

    5-Hydroxy-2-methylpyridine: Has a methyl group instead of a methoxyphenyl group, altering its chemical properties and biological activity.

    5-Hydroxy-2-phenylpyridine: Lacks the methoxy group, affecting its solubility and reactivity.

Uniqueness:

5-Hydroxy-2-(4-methoxyphenyl)pyridine is unique due to the presence of both the hydroxy and methoxyphenyl groups. This combination of functional groups provides a balance of hydrophilic and hydrophobic properties, making it versatile in various chemical and biological applications. Its structure allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

6-(4-methoxyphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-11-5-2-9(3-6-11)12-7-4-10(14)8-13-12/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNKZDKLWHHEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692469
Record name 6-(4-Methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255636-82-8
Record name 6-(4-Methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-2-(4-methoxyphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-2-(4-methoxyphenyl)pyridine
Reactant of Route 3
Reactant of Route 3
5-Hydroxy-2-(4-methoxyphenyl)pyridine
Reactant of Route 4
Reactant of Route 4
5-Hydroxy-2-(4-methoxyphenyl)pyridine
Reactant of Route 5
Reactant of Route 5
5-Hydroxy-2-(4-methoxyphenyl)pyridine
Reactant of Route 6
Reactant of Route 6
5-Hydroxy-2-(4-methoxyphenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.